molecular formula C27H28N2O2S2 B4068982 2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B4068982
M. Wt: 476.7 g/mol
InChI Key: WRVNLOJHUUABST-UHFFFAOYSA-N
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Description

2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a cyclohexyl group

Preparation Methods

The synthesis of 2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the phenyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carbonitrile groups can form hydrogen bonds with proteins, potentially affecting their function. The phenyl and cyclohexyl groups can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with phenyl and cyclohexyl groups. Compared to these compounds, 2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is unique due to the presence of the hydroxyl and carbonitrile groups, which provide additional sites for chemical reactions and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(1-hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S2/c1-19-11-13-21(14-12-19)24-16-22(20-8-4-3-5-9-20)23(17-28)26(29-24)32-18-27(30)15-7-6-10-25(27)33(2)31/h3-5,8-9,11-14,16,25,30H,6-7,10,15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVNLOJHUUABST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4(CCCCC4S(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
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2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
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2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
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2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Reactant of Route 5
2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-[(1-Hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

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